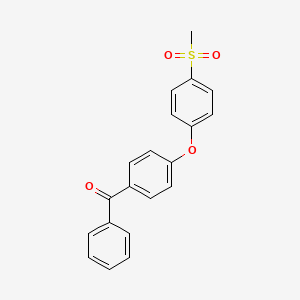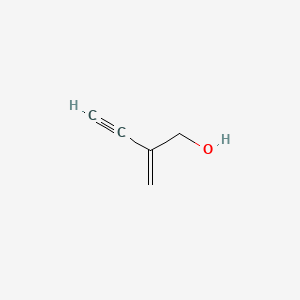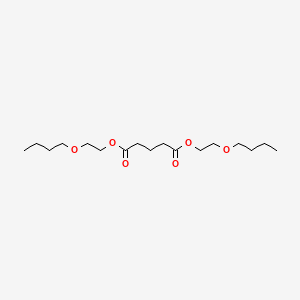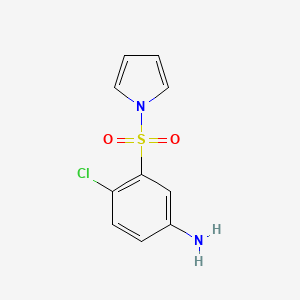
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- is an organic compound with the molecular formula C6H10N2O3 It is a derivative of butanamide, characterized by the presence of a hydroxyimino group and a dimethyl substitution on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- typically involves the reaction of butanamide with hydroxylamine and dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The dimethyl groups on the nitrogen atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkylating agents like methyl iodide (CH3I) or ethyl bromide (C2H5Br) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(nitroimino)-N,N-dimethyl-3-oxo-butanamide.
Reduction: Formation of 2-(hydroxyimino)-N,N-dimethyl-3-hydroxybutanamide.
Substitution: Formation of various N-alkyl or N-aryl derivatives of butanamide.
Wissenschaftliche Forschungsanwendungen
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dimethyl groups on the nitrogen atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect of the compound depends on the specific molecular pathways it interacts with, which can vary depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-3-oxo-: Similar structure but with a methoxyphenyl group instead of dimethyl groups.
Butanamide, 2-(hydroxyimino)-N-(2-chlorophenyl)-3-oxo-: Similar structure but with a chlorophenyl group instead of dimethyl groups.
Butanamide, 2-(hydroxyimino)-N-(2-methylphenyl)-3-oxo-: Similar structure but with a methylphenyl group instead of dimethyl groups.
Uniqueness
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties The presence of the dimethyl groups on the nitrogen atom enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs
Eigenschaften
CAS-Nummer |
43015-36-7 |
|---|---|
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
(E)-3-hydroxy-N,N-dimethyl-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)5(7-11)6(10)8(2)3/h9H,1-3H3/b5-4+ |
InChI-Schlüssel |
LZGZRXANLSZUTJ-SNAWJCMRSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)N(C)C)\N=O)/O |
Kanonische SMILES |
CC(=C(C(=O)N(C)C)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
